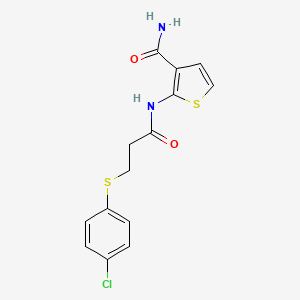

2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORXRSSJJHXUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cancer progression. It is hypothesized that the compound may inhibit specific enzymes or receptors, modulating signaling pathways that lead to reduced cell proliferation and inflammation. The precise molecular targets are still under investigation, but studies suggest it may exhibit effects similar to known anticancer agents like Combretastatin A-4 (CA-4) by disrupting microtubule dynamics in cancer cells .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiophene carboxamide derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines, including Hep3B (human hepatocellular carcinoma). The IC50 values reported for related compounds indicate promising activity, with some derivatives showing IC50 values as low as 5.46 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiophene core and substituents significantly influence the biological activity of the compounds. For instance, the presence of halogen groups on the phenyl ring enhances anticancer activity, likely due to increased lipophilicity and better binding affinity to target proteins .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 5.46 | Hep3B | Microtubule disruption |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B | Tubulin binding |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 12.58 | Hep3B | Cell cycle arrest in G2/M phase |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting a role in modulating immune responses . The compound's ability to disrupt inflammatory signaling pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Hepatocellular Carcinoma Study : In a study examining various thiophene derivatives against Hep3B cells, it was found that compounds with similar structures displayed significant cytotoxic effects, leading to cell aggregation and altered spheroid formation, indicative of their potential as novel anticancer agents .

- Inflammation Model : Another study focused on the anti-inflammatory properties of thiophene derivatives showed that certain modifications resulted in enhanced inhibition of cytokine release in vitro, supporting their use in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide

- Molecular Formula : C₂₁H₁₇ClN₄O₃S

- Molecular Weight : 440.90 g/mol

- Key Features: Substituted with a cyano group at position 5 and a phenylamino group at position 2. Synthesized via reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in ethylene glycol .

- Higher molecular weight (440.90 vs. 409.0) due to additional nitrogen and oxygen atoms.

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Molecular Formula : C₁₇H₁₈N₂O₅S₂

- Molecular Weight : 394.5 g/mol

- Key Features :

- Comparison :

- Sulfonyl groups improve aqueous solubility but may reduce membrane permeability.

- Smaller molecular weight (394.5 vs. 409.0) due to a less bulky cyclopenta ring.

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

- Molecular Formula: Not explicitly stated, but inferred to include acetyl and phenylamino groups.

- Key Features: Synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone . Acetyl and phenylamino substituents introduce steric bulk and hydrogen-bonding capacity.

- Comparison :

- Acetyl groups may enhance metabolic stability compared to the propanamido chain in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.